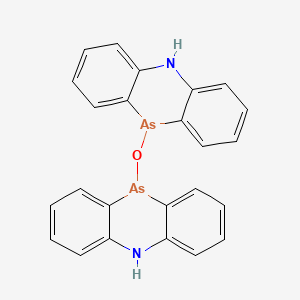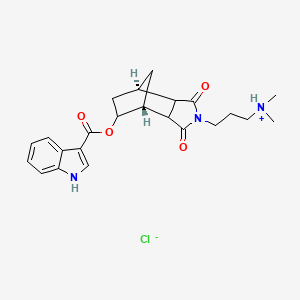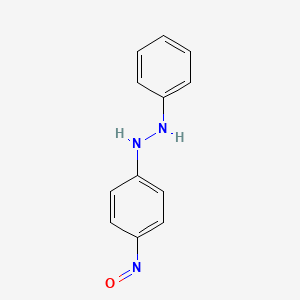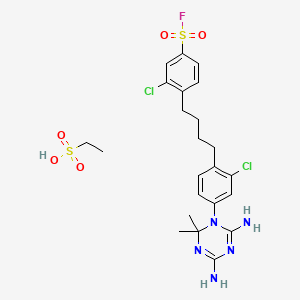![molecular formula C15H23Br2ClO B1206234 (3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol CAS No. 73494-22-1](/img/structure/B1206234.png)
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is a halogenated sesquiterpene compound isolated from the red alga Laurencia dendroidea.
Vorbereitungsmethoden
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol can be extracted and isolated from Laurencia species using traditional methodologies such as flash chromatography, thin-layer chromatography, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Analyse Chemischer Reaktionen
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol undergoes various chemical reactions, including oxidation and substitution. For instance, when reacted with sulfuric acid, obtusol appears as a purple spot, indicating its reactivity . Common reagents used in these reactions include sulfuric acid and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol has been extensively studied for its larvicidal potential against the dengue vector mosquito Aedes aegypti. It has shown higher toxic activity compared to other compounds, with a lethal concentration (LC50) value of 3.5 ppm . Additionally, obtusol has been investigated for its potential in controlling insect vectors and its ecological role in marine environments .
Wirkmechanismus
The mechanism of action of obtusol involves damage to the intestinal epithelium of larvae exposed to the compound. Histological analysis has revealed the presence of reactive oxygen species, suggesting that epithelial damage might be related to redox imbalance .
Vergleich Mit ähnlichen Verbindungen
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol is often compared with other sesquiterpenes such as elatol. While both compounds exhibit larvicidal activity, obtusol has shown higher toxic activity than elatol . Other similar compounds include obtusane and triquinane derivatives, which are also isolated from Laurencia species .
Eigenschaften
CAS-Nummer |
73494-22-1 |
|---|---|
Molekularformel |
C15H23Br2ClO |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11?,12-,14?,15+/m1/s1 |
InChI-Schlüssel |
JPQFUHCOKXIWBB-LJURCNODSA-N |
SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
Isomerische SMILES |
CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(C(C2)Cl)(C)Br)O)Br)C |
Kanonische SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
Synonyme |
obtusol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)











